molecular formula C24H24N2O4S B2817619 5-(2,3-dimethoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 361480-17-3

5-(2,3-dimethoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No. B2817619
CAS RN: 361480-17-3
M. Wt: 436.53
InChI Key: QQPYSSRVXYDNEL-UHFFFAOYSA-N
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Description

The compound “5-(2,3-dimethoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a phenyl group, a tosyl group, and a 2,3-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms. The tosyl group could potentially act as a leaving group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups .

Scientific Research Applications

Structural Analysis and Tautomerism

The structural characteristics and tautomerism of NH-pyrazoles, including compounds similar to the target chemical, have been extensively studied. For instance, the annular tautomerism of curcuminoid NH-pyrazoles reveals complex patterns of hydrogen bonds and N–H⋯N interactions, providing insights into the stability and structural preferences of these compounds in different states (Cornago et al., 2009).

Synthesis and Crystal Structures

Several studies have focused on synthesizing and determining the crystal structures of pyrazoline and pyrazole derivatives. These works include the synthesis of specific pyrazoline compounds and their structural elucidation through X-ray crystallography, highlighting the methods to obtain and characterize these molecules (Şahin et al., 2011).

Antimalarial Activity

The synthesis of N-phenyl pyrazoline derivatives from dibenzalacetone and their evaluation for heme polymerization inhibitory activity (HPIA) have been explored. This research indicates the potential antimalarial properties of pyrazoline compounds, with specific derivatives showing more potency than quinine (Ekawati et al., 2020).

Photophysical Properties

Research into new pyrazolines with triphenyl and ester derivatives examines the impact of solvent structure and polarity on the photophysical properties of these compounds. Findings from such studies can inform the development of materials with specific optical characteristics (Şenol et al., 2020).

Pharmacological Activities

The synthesis and evaluation of pyrazoline derivatives containing dimethoxy and dinitro compounds for their biological activities, including antioxidant, antimicrobial, and antihelmintic properties, have been reported. Some of these derivatives show significant biological activity, potentially contributing to the development of new therapeutic agents (MadhuKumarD. et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-12-14-19(15-13-17)31(27,28)26-22(16-21(25-26)18-8-5-4-6-9-18)20-10-7-11-23(29-2)24(20)30-3/h4-15,22H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPYSSRVXYDNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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